

Confirming the Structure of Jalapinolic Acid: A 2D NMR-Based Approach

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Compound of Interest

Compound Name: *Jalapinolic acid*

Cat. No.: *B1672778*

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A definitive guide to the structural elucidation of **Jalapinolic acid** using advanced 2D Nuclear Magnetic Resonance (NMR) techniques. This guide provides a comparative analysis of key 2D NMR methods, detailed experimental protocols, and supporting data to offer researchers, scientists, and drug development professionals a comprehensive resource for the structural confirmation of this important hydroxy fatty acid.

Jalapinolic acid, identified as (11S)-11-hydroxyhexadecanoic acid, is a C16 fatty acid that forms the aglycone core of various bioactive resin glycosides.[1] Accurate structural confirmation is paramount for understanding its biological activity and for its potential use in drug development. While one-dimensional (1D) NMR provides initial insights, two-dimensional (2D) NMR techniques are indispensable for unambiguous structural assignment. This guide details the application of Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) in the complete structural elucidation of **Jalapinolic acid**.

Comparative Analysis of 2D NMR Techniques

The combination of COSY, HSQC, and HMBC experiments provides a comprehensive map of the molecule's connectivity. Each technique offers unique and complementary information, as summarized below.

2D NMR Technique	Information Provided	Key Correlations for Jalapinolic Acid
COSY	Reveals proton-proton (^1H - ^1H) couplings within a spin system, typically over two to three bonds.	Correlations between adjacent methylene protons along the fatty acid chain and between the methine proton at C-11 and its neighboring methylene protons.
HSQC	Shows direct one-bond correlations between protons and their attached carbons (^1H - ^{13}C).	Assigns each proton signal to its corresponding carbon atom, definitively identifying the carbon skeleton.
HMBC	Displays long-range correlations between protons and carbons over two to three bonds (^1H - ^{13}C).	Confirms the connectivity between different spin systems, for instance, linking the protons on C-10 and C-12 to the hydroxylated carbon at C-11, and protons at C-2 to the carbonyl carbon (C-1).

Experimental Data for Jalapinolic Acid

The following tables present the expected ^1H and ^{13}C NMR chemical shifts for **Jalapinolic acid**, along with the key 2D NMR correlations.

Table 1: ^1H and ^{13}C NMR Chemical Shift Assignments for **Jalapinolic Acid**

Carbon No.	¹³ C Chemical Shift (ppm)	¹ H Chemical Shift (ppm)	Multiplicity
1	~179.0	-	-
2	~34.0	~2.35	t
3	~24.5	~1.63	m
4-9	~29.0-29.5	~1.25-1.40	m
10	~37.5	~1.45	m
11	~72.0	~3.60	m
12	~37.5	~1.45	m
13	~25.5	~1.30	m
14	~31.8	~1.28	m
15	~22.6	~1.28	m
16	~14.1	~0.88	t

Table 2: Key 2D NMR Correlations for **Jalapinolic Acid**

Proton(s)	COSY Correlations (¹ H)	HSQC Correlation (¹³ C)	HMBC Correlations (¹³ C)
H-2 (~2.35 ppm)	H-3	C-2	C-1, C-3, C-4
H-10 (~1.45 ppm)	H-9, H-11	C-10	C-9, C-11, C-12
H-11 (~3.60 ppm)	H-10, H-12	C-11	C-9, C-10, C-12, C-13
H-16 (~0.88 ppm)	H-15	C-16	C-14, C-15

Experimental Protocols

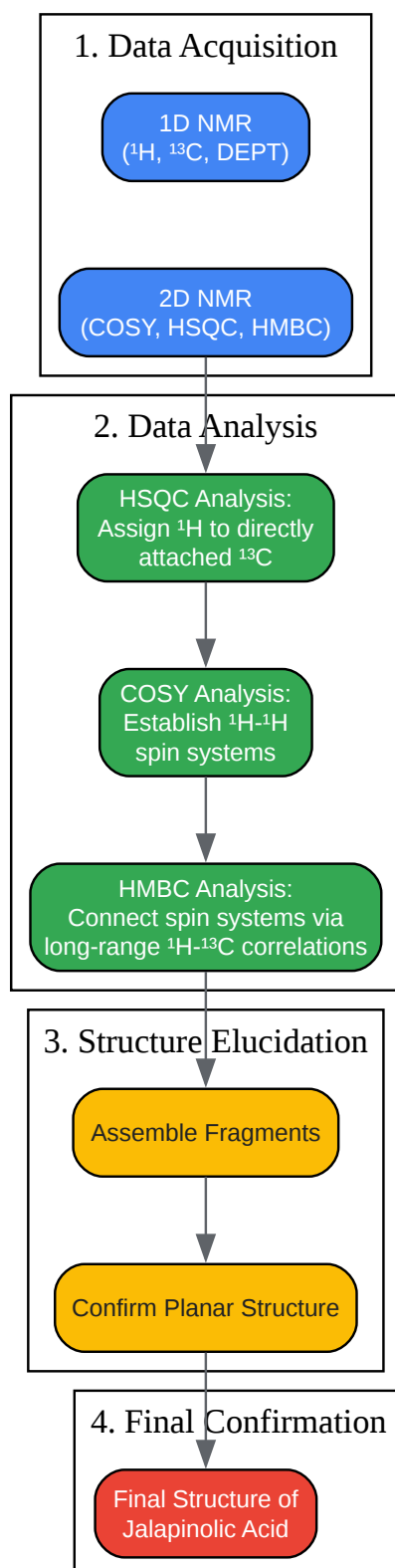
Sample Preparation: **Jalapinolic acid** is dissolved in a suitable deuterated solvent, such as chloroform-d (CDCl₃) or methanol-d₄ (CD₃OD), to a concentration of 5-10 mg/mL.

NMR Data Acquisition: All NMR spectra are acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher).

- COSY: The experiment is typically run with 2048 data points in the direct dimension (F2) and 256-512 increments in the indirect dimension (F1).
- HSQC: A standard sensitivity-enhanced HSQC experiment is used with a spectral width optimized to cover all proton and carbon chemical shifts.
- HMBC: The HMBC experiment is optimized for a long-range coupling constant of 8-10 Hz to observe two- and three-bond correlations.

Workflow for Structure Confirmation

The logical flow of data analysis for the structural confirmation of **Jalapinolic acid** using 2D NMR is depicted in the following diagram.



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References

- 1. (+)-Jalapinolic acid | C₁₆H₃₂O₃ | CID 5312820 - PubChem [pubchem.ncbi.nlm.nih.gov]
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